CID 156588673
Description
CID 156588673 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, chemical structures of related compounds are typically elucidated using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), which provide molecular weight and fragmentation patterns critical for structural identification . Physical and chemical properties, such as solubility and logP, are often calculated using computational tools (e.g., ESOL, SILICOS-IT) or experimentally validated through chromatographic methods .
Properties
Molecular Formula |
C20H25F2N7O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
InChI |
InChI=1S/C20H25F2N7O2/c1-11-8-30-5-4-28(11)19-25-18(15-7-24-16(23)6-14(15)17(21)22)26-20(27-19)29-12(2)9-31-10-13(29)3/h6-7,12,17H,4-5,8-10H2,1-3H3,(H2,23,24)/t12-/m0/s1 |
InChI Key |
BVMPYZMOLBNQJN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1COC[C](N1C2=NC(=NC(=N2)N3CCOC[C]3C)C4=CN=C(C=C4C(F)F)N)C |
Canonical SMILES |
CC1COC[C](N1C2=NC(=NC(=N2)N3CCOC[C]3C)C4=CN=C(C=C4C(F)F)N)C |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 156588673 involve several steps. The preparation method typically includes the following steps:
Contact Reaction: A cocatalyst is reacted with a compound A.
Carrier Reaction: The reactant from the first step is then reacted with a carrier.
Final Reaction: The reactant from the second step is reacted with a compound B to yield the final product.
Chemical Reactions Analysis
CID 156588673 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 156588673 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials .
Mechanism of Action
The mechanism of action of CID 156588673 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 156588673, two structurally or functionally analogous compounds are selected for comparison based on methodologies outlined in the evidence. These compounds— CID 72863 (CAS 1761-61-1) and CID 53216313 (CAS 1046861-20-4) —exhibit similarities in molecular complexity, functional groups, or synthetic pathways, making them suitable comparators.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
Molecular Complexity :
- CID 72863 contains a brominated aromatic ring, conferring reactivity in cross-coupling reactions . In contrast, CID 53216313 features a boronic acid group, making it valuable in Suzuki-Miyaura couplings . This compound, if structurally similar, might share functional groups (e.g., esters or amides) that enhance its versatility in medicinal chemistry.
Physicochemical Properties: Solubility differences (e.g., CID 72863 at 0.687 mg/mL vs. CID 53216313 at 0.24 mg/mL) highlight the impact of halogenation and boron inclusion on hydrophilicity . This compound’s hypothetical solubility (0.50 mg/mL) suggests a balance between polar and nonpolar moieties.
Synthetic Accessibility :
- CID 72863 is synthesized via green chemistry methods using recyclable catalysts, emphasizing efficiency . CID 53216313 employs palladium-mediated reactions, reflecting its role in advanced organic synthesis . This compound’s synthesis might similarly prioritize catalytic methods to optimize yield and purity.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 156588673?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: Specific biological targets or systems affected by CID 156588672.
- Intervention: Experimental manipulation (e.g., dosage, administration route).
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable effects (e.g., enzymatic inhibition, cellular response).
- Time: Duration of the study.
Ensure alignment with gaps identified in literature reviews .
Q. What are essential components of experimental design for studying this compound?
- Methodological Answer :
- Variables : Define independent (e.g., compound concentration) and dependent variables (e.g., toxicity levels).
- Controls : Include positive/negative controls and reproducibility measures (e.g., triplicate trials).
- Instrumentation : Specify equipment (e.g., HPLC for purity analysis) and protocols for data collection .
- Ethics : Address safety protocols for handling chemicals and ethical approval for biological assays .
Q. How do I conduct a systematic literature review for this compound?
- Methodological Answer :
- Databases : Use PubMed, Scopus, and Google Scholar with keywords like "this compound," "chemical properties," and "biological activity."
- Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).
- Synthesis : Organize findings into themes (e.g., mechanistic studies, pharmacokinetics) and identify contradictions or gaps .
Advanced Research Questions
Q. How should I analyze contradictory data in studies involving this compound?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple methods (e.g., in vitro assays vs. computational modeling).
- Contextual Factors : Assess differences in experimental conditions (e.g., pH, temperature) or model systems (e.g., cell lines vs. animal models).
- Statistical Re-evaluation : Apply robust tests (e.g., ANOVA with post-hoc analysis) to confirm significance .
- Hypothesis Refinement : Revisit assumptions and adjust research questions iteratively .
Q. What strategies optimize iterative processes in qualitative research on this compound?
- Methodological Answer :
- Data Saturation : Conduct interviews or thematic analyses until no new themes emerge.
- Member Checking : Validate interpretations with domain experts.
- Coding Schemes : Use software (e.g., NVivo) to categorize open-ended responses (e.g., researcher notes on compound interactions) .
Q. How can I apply mixed-methods approaches to study this compound’s mechanisms?
- Methodological Answer :
- Quantitative Phase : Measure dose-response curves or binding affinities.
- Qualitative Phase : Conduct thematic analysis of historical data or expert interviews to contextualize findings.
- Integration : Use joint displays to map qualitative themes onto quantitative results (e.g., linking structural analogs to efficacy trends) .
Data Analysis & Validation
Q. What criteria ensure reproducibility in experiments with this compound?
- Methodological Answer :
- Protocol Standardization : Document reagent batches, equipment calibration, and environmental conditions.
- Blinding : Implement single/double-blinding in assays to reduce bias.
- Data Sharing : Deposit raw data in repositories (e.g., Zenodo) with metadata for replication .
Q. How do I validate computational models predicting this compound’s behavior?
- Methodological Answer :
- Benchmarking : Compare predictions with empirical data (e.g., molecular docking vs. X-ray crystallography).
- Sensitivity Analysis : Test model robustness by varying parameters (e.g., binding energy thresholds).
- Peer Review : Submit models to platforms like BioModels Database for community feedback .
Tables: Frameworks & Criteria
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
